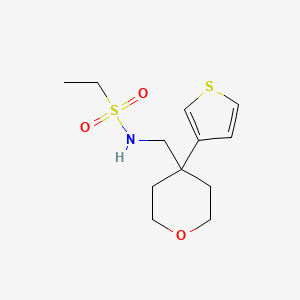
N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)ethanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)ethanesulfonamide is a chemical compound that has gained significant attention in the field of scientific research. This compound is commonly referred to as TETP and is a member of the pyran class of compounds. TETP has been found to have potential applications in various fields of research, including medicinal chemistry, biochemistry, and pharmacology. In
作用機序
The mechanism of action of TETP is not fully understood. However, it has been found to inhibit the activity of certain enzymes, including carbonic anhydrase and acetylcholinesterase. TETP has also been found to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
TETP has been found to have significant biochemical and physiological effects. In vitro studies have shown that TETP inhibits the growth of cancer cells and induces apoptosis. TETP has also been found to inhibit the activity of carbonic anhydrase and acetylcholinesterase. In vivo studies have shown that TETP has potential anti-inflammatory and analgesic effects.
実験室実験の利点と制限
One of the advantages of using TETP in lab experiments is its high purity and high yield. TETP is also stable under normal laboratory conditions. However, one of the limitations of using TETP in lab experiments is its limited solubility in water, which can make it difficult to work with in aqueous environments.
将来の方向性
There are several future directions for the study of TETP. One direction is to further explore its potential as an anticancer agent. Another direction is to investigate its potential as an enzyme inhibitor for the treatment of various diseases. Additionally, the development of new synthesis methods for TETP could lead to increased yields and improved purity. Finally, the study of the biochemical and physiological effects of TETP could lead to the development of new drugs with improved efficacy and fewer side effects.
Conclusion:
In conclusion, N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)ethanesulfonamide, or TETP, is a chemical compound with potential applications in various fields of scientific research. The synthesis method has been optimized to yield high purity and high yield of TETP. TETP has been found to have potential applications as an anticancer agent, enzyme inhibitor, and drug candidate for the treatment of various diseases. The mechanism of action of TETP is not fully understood, but it has been found to inhibit the activity of certain enzymes and induce apoptosis in cancer cells. TETP has significant biochemical and physiological effects, including anti-inflammatory and analgesic effects. The study of TETP has several future directions, including further exploration of its potential as an anticancer agent and enzyme inhibitor, the development of new synthesis methods, and the study of its biochemical and physiological effects.
合成法
The synthesis of TETP involves the reaction of 3-thiophenemethanol with tetrahydro-2H-pyran-4-carboxaldehyde in the presence of a base. The resulting intermediate is then reacted with ethanesulfonyl chloride to yield the final product. The synthesis method has been optimized to yield high purity and high yield of TETP.
科学的研究の応用
TETP has been found to have potential applications in various fields of scientific research. In medicinal chemistry, TETP has been studied for its potential as an anticancer agent. In biochemistry, TETP has been studied for its potential as an enzyme inhibitor. In pharmacology, TETP has been studied for its potential as a drug candidate for the treatment of various diseases.
特性
IUPAC Name |
N-[(4-thiophen-3-yloxan-4-yl)methyl]ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3S2/c1-2-18(14,15)13-10-12(4-6-16-7-5-12)11-3-8-17-9-11/h3,8-9,13H,2,4-7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFDJNRZMHCPZMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NCC1(CCOCC1)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)ethanesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Fluoro-3-(3-methoxybenzyl)-1-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2975170.png)
![N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-sulfonamide](/img/structure/B2975171.png)
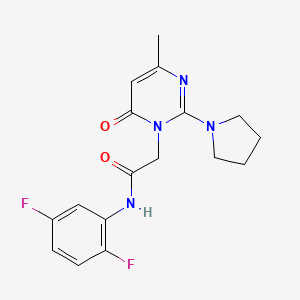
![N-(3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2975178.png)
![3-[(2-Ethoxynaphthalene-1-carbonyl)amino]-1-benzofuran-2-carboxamide](/img/structure/B2975179.png)
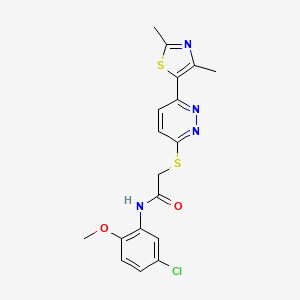
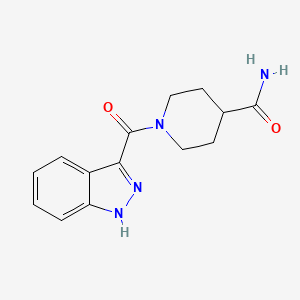
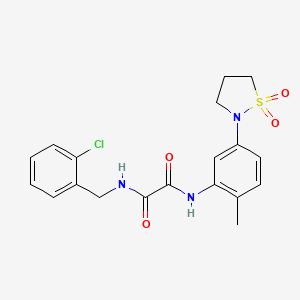
![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(2-bromophenyl)methanone](/img/structure/B2975185.png)

![N-[3-[2-(4-chlorophenyl)sulfonyl-3-phenyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2975188.png)
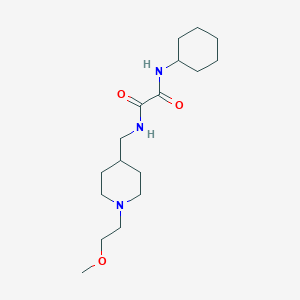
![(E)-3-naphthalen-2-yl-1-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2975190.png)
![(E)-3-methyl-N-(6-(methylsulfonyl)-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)isoxazole-5-carboxamide](/img/structure/B2975191.png)